molecular formula C9H13N5O4 B15194497 2',3'-Acyclic-3'-azido uridine CAS No. 130515-73-0

2',3'-Acyclic-3'-azido uridine

Cat. No.: B15194497
CAS No.: 130515-73-0
M. Wt: 255.23 g/mol
InChI Key: JICHTIUHDKHBEN-UHFFFAOYSA-N
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Description

2',3'-Acyclic-3'-azido uridine is a synthetically modified nucleoside analog in which the ribose sugar ring has been opened between the 2' and 3' carbons, creating an acyclic chain, and featuring a reactive azido (-N3) group at the 3' position . This specific structure places it in the category of acyclic nucleosides and seco-nucleosides ("seco" meaning cut open), which are known to be explored as potential antiviral agents . The 3'-azido modification is a key functional feature, as azido groups in nucleosides are bioorthogonal and serve as versatile intermediates in organic synthesis . They are primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to create 1,2,3-triazole-linked molecular conjugates . This application is powerful for developing novel nucleoside-amino acid or nucleoside-pharmacophore conjugates, which can be screened for biological activity, such as inhibitors of bacterial enzymes like LpxC . Furthermore, such modified nucleosides can be incorporated into oligonucleotides to study and manipulate nucleic acid secondary structures, potentially forming unique three-way junctions or influencing duplex stability . The azido group also serves as a direct precursor to amines via Staudinger reduction, enabling further diversification of the molecule . This compound is supplied For Research Use Only and is intended for use in laboratory settings to develop nucleotide-based therapeutic leads, biochemical probes, and for fundamental studies in bioorganic chemistry. Handle with care and store at -20°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130515-73-0

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

1-[1-(1-azido-3-hydroxypropan-2-yl)oxyethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N5O4/c1-6(18-7(5-15)4-11-13-10)14-3-2-8(16)12-9(14)17/h2-3,6-7,15H,4-5H2,1H3,(H,12,16,17)

InChI Key

JICHTIUHDKHBEN-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=CC(=O)NC1=O)OC(CN=[N+]=[N-])CO

Origin of Product

United States

Biological Activity and Mechanisms of Action of 2 ,3 Acyclic 3 Azido Uridine Analogs

Antiviral Efficacy in Cellular Models

The antiviral potential of 2',3'-acyclic-3'-azido uridine (B1682114) and its analogs is a primary focus of research. By mimicking natural nucleosides, these compounds can interfere with the replication machinery of viruses.

Inhibition of Retroviral Replication (e.g., Human Immunodeficiency Virus)

While specific data on the anti-HIV efficacy of 2',3'-acyclic-3'-azido uridine is not extensively detailed in publicly available research, the broader class of 3'-azido pyrimidine (B1678525) nucleosides has demonstrated significant activity against the Human Immunodeficiency Virus (HIV). For instance, the related cyclic compound, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd), has been shown to inhibit HIV-1 replication in human peripheral blood mononuclear cells with an effective concentration (EC50) of 0.2 µM. Another study reported an EC50 value of 0.36 µM for the same compound in human MT4 lymphocytes. These findings provide a strong rationale for the investigation of acyclic variants, which may offer different pharmacological profiles. The expectation is that the acyclic nature of the sugar moiety could influence cellular uptake, phosphorylation, and interaction with the viral reverse transcriptase.

Activity against Other Viral Pathogens

The exploration of the antiviral spectrum of this compound analogs extends beyond retroviruses. Research into D- and L-2'-azido-2',3'-dideoxy-4'-thiopyrimidine nucleosides, which share structural similarities, has revealed activity against Human Cytomegalovirus (HCMV). researchgate.net This suggests that acyclic 3'-azido uridine derivatives could also possess a broader range of antiviral activities against various DNA and RNA viruses. However, comprehensive studies detailing the efficacy of this compound against a wide panel of viral pathogens are not yet widely published.

Molecular Mechanisms of Antiviral Action

The antiviral effects of nucleoside analogs like this compound are rooted in their ability to disrupt the synthesis of viral genetic material.

Interaction with Viral Polymerases (e.g., Reverse Transcriptase)

The primary target for many antiviral nucleoside analogs is the viral polymerase, an enzyme crucial for replicating the virus's genetic material. In the case of HIV, this enzyme is reverse transcriptase. The triphosphate form of 3'-azido-containing nucleosides, such as the well-known drug zidovudine (B1683550) (AZT), acts as a competitive inhibitor of the natural substrate for reverse transcriptase. For instance, the triphosphate of AZT (AZTTP) competitively inhibits HIV reverse transcriptase with respect to the natural nucleotide, dTTP, exhibiting a Ki value of 0.0022 µM. nih.gov It is hypothesized that this compound, once converted to its triphosphate derivative within the cell, would similarly interact with the active site of viral polymerases. The acyclic side chain may influence the binding affinity and the enzyme's ability to incorporate the analog.

Chain Termination Properties in Nucleic Acid Synthesis

A fundamental mechanism of action for 3'-azido nucleoside analogs is the termination of the growing DNA or RNA chain. nih.gov Natural nucleosides possess a 3'-hydroxyl group, which is essential for forming the phosphodiester bond that links it to the next nucleotide in the chain. In 3'-azido analogs, this hydroxyl group is replaced by an azido (B1232118) group (N3). Once a viral polymerase incorporates the triphosphate form of a 3'-azido analog into the nascent nucleic acid strand, the absence of the 3'-hydroxyl group prevents the addition of the subsequent nucleotide, thereby halting elongation and effectively terminating the replication process. researchgate.netnih.gov This mechanism has been well-established for compounds like AZT in the context of HIV replication. nih.gov It is the presumed and primary mechanism by which this compound exerts its antiviral activity.

Antiproliferative and Other Biological Activities

Beyond their antiviral properties, some nucleoside analogs have been investigated for their potential to inhibit the growth of cancer cells. While specific data on the antiproliferative activity of this compound is limited in the available literature, studies on other modified uridine derivatives have shown promise. For example, certain coumarin-triazole hybrids have demonstrated cytotoxic activity against breast cancer cell lines (MCF7) with IC50 values ranging from 2.66 to 10.08 μM. nih.gov These findings suggest that the structural modifications of the uridine scaffold, including the introduction of an acyclic side chain and an azido group, could potentially confer antiproliferative properties, a research avenue that warrants further exploration.

Effects on Cancer Cell Lines (e.g., Leukemia Cells)

There is a lack of specific data from research studies detailing the cytotoxic effects of this compound on cancer cell lines, including leukemia cells. While the broader class of azido-nucleosides has been investigated for anticancer properties, with some analogs showing activity against retroviruses like the Moloney-murine leukemia virus, specific findings for this compound are not available. The mechanism of action for related compounds often involves the inhibition of DNA synthesis, but this has not been specifically documented for the compound .

Potential for Antibacterial Applications

Similarly, there is no specific information available regarding the potential for this compound in antibacterial applications. Research into the antibacterial properties of other azido-nucleoside analogs, such as azidothymidine (AZT), has shown activity against certain gram-negative bacteria through mechanisms like DNA chain termination. However, the antibacterial spectrum and mechanism of action for this compound have not been specifically elucidated in published research.

Cellular Metabolism and Phosphorylation Pathways of 2 ,3 Acyclic 3 Azido Uridine Analogs

The transformation of 2',3'-acyclic-3'-azido uridine (B1682114) within the cell is a critical determinant of its biological activity. This process, known as intracellular anabolic processing, involves a series of enzymatic steps that convert the initial compound into its active, phosphorylated forms.

Intracellular Anabolic Processing and Phosphorylation

The activation of many nucleoside analogs, including those with an acyclic sugar moiety, is a multi-step process initiated by phosphorylation. This conversion is essential for the compound to exert its biological effects.

The phosphorylation of 2',3'-acyclic-3'-azido uridine is dependent on the enzymatic machinery of the host cell. Nucleoside kinases, which are key enzymes in the salvage pathway of nucleoside metabolism, are responsible for the initial phosphorylation step. These enzymes transfer a phosphate (B84403) group from a donor, typically ATP or another nucleoside triphosphate, to the nucleoside analog.

Following the initial phosphorylation by a nucleoside kinase to form the 5'-monophosphate, subsequent phosphorylation steps are carried out by other cellular kinases. Nucleoside monophosphate (NMP) kinases catalyze the conversion of the monophosphate to the diphosphate (B83284) derivative, and nucleoside diphosphate (NDP) kinases are responsible for the final phosphorylation to the active triphosphate form.

Studies on the closely related compound, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU), in human peripheral blood mononuclear (PBM) cells have provided insights into the relative abundance of these metabolites. Following incubation with AzdU, the 5'-monophosphate (AzdU-MP) was found to be the predominant intracellular metabolite. The levels of the 5'-diphosphate (AzdU-DP) and 5'-triphosphate (AzdU-TP) were significantly lower, indicating that the initial phosphorylation is a more efficient process than the subsequent steps. This pattern of metabolite formation is a common observation for many nucleoside analogs.

Table 1: Intracellular Metabolite Concentrations of 3'-azido-2',3'-dideoxyuridine (AzdU) in Human PBM Cells

MetaboliteIntracellular Concentration (pmol/10⁶ cells) after 24h incubation with 10 µM AzdU
AzdU-MP~120
AzdU-DP~5
AzdU-TP~1.5

Data extrapolated from studies on 3'-azido-2',3'-dideoxyuridine, a structurally similar cyclic nucleoside analog. The values represent an approximation and may not be directly transferable to the acyclic form.

The efficiency of the initial phosphorylation step is highly dependent on the substrate specificity of the involved mammalian deoxyribonucleoside kinases. The structural features of the acyclic side chain and the presence of the 3'-azido group in this compound will influence its interaction with the active sites of these enzymes.

Table 2: Putative Kinetic Parameters of Mammalian Deoxyribonucleoside Kinases with Acyclic Uridine Analogs

EnzymeSubstrateKₘ (µM)Vₘₐₓ (relative to natural substrate)
Human Thymidine (B127349) Kinase 1Acyclic Uridine AnalogNot AvailableNot Available
Human Deoxycytidine KinaseAcyclic Uridine AnalogNot AvailableNot Available

This table is intended to illustrate the type of data required for a comprehensive understanding of the substrate specificities. Specific kinetic parameters for this compound are a subject for further investigation.

Catabolic Disposition and Biotransformation

Enzymatic Reduction of the 3'-Azido Group to a 3'-Amino Derivative

A significant catabolic pathway for nucleoside analogs containing a 3'-azido group is its reduction to a 3'-amino derivative. Studies on 3'-azido-2',3'-dideoxynucleosides, including 3'-azido-2',3'-dideoxyuridine, have demonstrated that this reduction is a general metabolic route for this class of compounds.

This enzymatic reduction is mediated by the cytochrome P-450 enzyme system and NADPH-cytochrome P-450 reductase, primarily in the liver. In vitro studies using rat liver microsomes have shown that the formation of the 3'-amino metabolite is dependent on the presence of NADPH. The reaction is enhanced by the addition of flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN). Furthermore, the inhibition of this metabolic pathway by carbon monoxide, a known inhibitor of cytochrome P-450, provides strong evidence for the involvement of this enzyme system.

Table 3: Formation of 3'-Amino-2',3'-dideoxyuridine (AMddU) from 3'-azido-2',3'-dideoxyuridine (AzddU) in Rat Liver Microsomes

ConditionAMddU Formation (nmol/mg protein/hr)
Microsomes + NADPH0.15 ± 0.02
Microsomes + NADPH + FAD0.32 ± 0.03
Microsomes + NADPH + FMN0.28 ± 0.03
Microsomes + NADPH + Carbon Monoxide0.06 ± 0.01

Data derived from studies on the cyclic analog, 3'-azido-2',3'-dideoxyuridine, and illustrates the enzymatic nature of the azido (B1232118) group reduction.

Glucuronidation and Other Conjugation Reactions

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of compounds, including many nucleoside analogs. This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is more water-soluble and readily excreted.

While specific data on the glucuronidation of this compound is limited, studies with the related compound zidovudine (B1683550) (3'-azido-3'-deoxythymidine) have shown that it undergoes extensive glucuronidation. The major enzyme responsible for the glucuronidation of zidovudine is UGT2B7. It is plausible that the hydroxyl groups present on the acyclic side chain of this compound could also serve as sites for glucuronidation by various UGT isoforms. The efficiency of this conjugation reaction would depend on the substrate specificity of the UGT enzymes and the accessibility of the hydroxyl groups. Other conjugation reactions, such as sulfation, could also potentially contribute to the metabolism of this acyclic nucleoside analog, although this remains to be investigated.

Comparison of Metabolic Pathways with Related Nucleoside Analogs

The metabolic activation of nucleoside analogs is a critical prerequisite for their pharmacological activity. This process, primarily involving sequential phosphorylation to the triphosphate form, is catalyzed by a series of host cell or viral kinases. nih.govresearchgate.net The efficiency of these metabolic conversions can vary significantly between different analogs, influencing their potency and cellular effects. The metabolic pathway of this compound and its close relatives, such as 3'-azido-2',3'-dideoxyuridine (AzdU), reveals distinct features when compared to other related nucleoside analogs. nih.gov

Like most nucleoside analogs, AzdU must be converted to its 5'-triphosphate derivative to exert its biological activity. nih.gov This anabolic pathway begins with the formation of AzdU-5'-monophosphate (AzdU-MP), which is the predominant intracellular metabolite. nih.gov Subsequent phosphorylation steps yield the corresponding 5'-diphosphate (AzdU-DP) and the active 5'-triphosphate (AzdU-TP). However, the intracellular concentrations of the di- and triphosphate forms are typically 10- to 100-fold lower than that of the monophosphate. nih.gov

A key point of comparison lies in the initial phosphorylation step. For pyrimidine (B1678525) nucleosides, this is often the rate-limiting step in the anabolic pathway. nih.gov In the case of AzdU, this conversion is catalyzed by thymidine kinase. nih.gov A comparative study of the phosphorylation of AzdU and the related, well-known anti-HIV agent 3'-azido-3'-deoxythymidine (zidovudine, AZT) by thymidine kinase from human peripheral blood mononuclear cells revealed significant differences in enzyme affinity and phosphorylation rates. Both AzdU and AZT act as competitive inhibitors of the phosphorylation of the natural substrate, thymidine. nih.gov However, AZT exhibits a much higher affinity for thymidine kinase than AzdU, as indicated by their respective Michaelis-Menten constants (Km). The Km for AZT was 1.4 µM, whereas for AzdU it was 67 µM, indicating that a much higher concentration of AzdU is required to achieve half-maximal velocity of phosphorylation. nih.gov The maximal phosphorylation rate (Vmax) for AzdU was slightly higher than for AZT (40% and 30% of the rate with thymidine, respectively). nih.gov These kinetic differences likely contribute to the differing potencies observed between the two compounds. nih.gov

Another distinguishing feature of AzdU metabolism is the formation of previously unrecognized metabolites. In addition to the expected nucleotide phosphates, significant amounts of 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine accumulate in cells. nih.gov These diphosphohexose derivatives can constitute up to 20-30% of the total metabolites of AzdU after prolonged incubation. nih.gov This metabolic shunting represents a significant pathway for AzdU that is not commonly observed with other nucleoside analogs and may serve as an intracellular reservoir of the compound.

The metabolic fate of the azido group itself presents another point of comparison. The 3'-azido group of nucleosides like AzdU and AZT can undergo metabolic reduction to a 3'-amino metabolite. nih.gov This reaction is mediated by the cytochrome P-450 enzyme system and NADPH-cytochrome P-450 reductase found in liver microsomes. This catabolic pathway is a general route for 3'-azido-2',3'-dideoxynucleosides and represents a potential mechanism of drug inactivation or metabolic clearance. nih.gov

Comparing AzdU with other azido-modified pyrimidines, such as 2'-azidocytidine (2'-AzCyd), reveals further differences in metabolic activation. While AzdU is a substrate for thymidine kinase, the phosphorylation of 2'-AzCyd is primarily mediated by deoxycytidine kinase (dCK), not uridine-cytidine kinase 2 (UCK2) which typically activates cytidine (B196190) ribonucleosides. dicp.ac.cn This reliance on a different kinase can lead to cell-type specific differences in metabolic labeling and activity. dicp.ac.cnscienceopen.com Furthermore, some azido-modified uridine analogs, like 5-methylazidouridine, have been shown to be refractory to incorporation into cellular RNA, indicating that the position of the azido group and other structural features are critical determinants of metabolic acceptance by cellular enzymes. escholarship.orgescholarship.org

Interactive Data Table: Kinase Affinity and Phosphorylation Rates

The table below summarizes the kinetic parameters for the phosphorylation of thymidine, 3'-azido-2',3'-dideoxyuridine (AzdU), and 3'-azido-3'-deoxythymidine (AZT) by thymidine kinase from human peripheral blood mononuclear cell extracts. nih.gov

CompoundApparent Km (µM)Vmax (% of Thymidine)Ki (µM)
Thymidine7.0100N/A
3'-azido-2',3'-dideoxyuridine6740290
3'-azido-3'-deoxythymidine1.4303.4

Structure Activity Relationship Sar Studies of 2 ,3 Acyclic 3 Azido Uridine Derivatives

Influence of Acyclic Moiety Structural Variations on Biological Activity

The replacement of the ribose sugar ring with a flexible acyclic side chain is a defining characteristic of acyclic nucleoside analogs. nih.gov This structural alteration can have profound effects on the biological activity of the molecule. The nature and conformation of this acyclic moiety are critical determinants of a compound's ability to interact with viral or cellular enzymes. researchgate.net

Variations in the length, branching, and presence of functional groups within the acyclic chain significantly impact the antiviral potency of 2',3'-acyclic-3'-azido uridine (B1682114) derivatives. For instance, research on acyclic nucleosides has shown that even small changes to the side chain can dramatically alter their therapeutic efficacy. nih.gov

A study on 5-substituted acyclic pyrimidine (B1678525) nucleosides synthesized a series of derivatives with different acyclic side chains, including 1-[(2-hydroxyethoxy)methyl], 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl], and 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl] moieties. nih.gov The biological evaluation of these compounds revealed that the nature of the acyclic portion was crucial for their antiviral activity. Specifically, the derivative 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil demonstrated the most potent antiviral effects against duck hepatitis B virus (DHBV) and human cytomegalovirus (HCMV). nih.gov This highlights the importance of the acyclic chain's structure in optimizing the biological response.

Acyclic MoietyCompound ExampleTarget VirusEC50 (µM)
1-[(2-hydroxyethoxy)methyl]5-(1-azido-2-haloethyl)uracil derivativeDHBV, HCMV-
1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]5-(1-azido-2-haloethyl)uracil derivativeDHBV, HCMV-
1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilDHBV0.31-1.55
HCMV3.1
Data sourced from a study on novel acyclic pyrimidine nucleosides. nih.gov

The flexibility of the acyclic side chain allows it to adopt various conformations, potentially enabling a better fit within the active site of target enzymes compared to the more rigid furanose ring of traditional nucleosides. nih.gov This adaptability is a key advantage of acyclic nucleoside analogs.

Impact of Azido (B1232118) Group Position and Substituents on Antiviral Efficacy and Metabolism

The azido (-N3) group is a critical pharmacophore in this class of compounds, and its position and the presence of other substituents significantly influence antiviral efficacy and metabolic stability. The 3'-azido modification, in particular, is known to act as a chain terminator during viral DNA synthesis. ontosight.ai Once incorporated into a growing DNA strand by a viral polymerase, the absence of a 3'-hydroxyl group prevents the addition of further nucleotides, thereby halting replication. wikipedia.org

The position of the azido group is paramount. While this article focuses on 3'-azido derivatives, it is noteworthy that modifications at other positions, such as 2'-azido, have also been explored. nih.govnih.gov The stereochemistry of the azido group relative to other substituents on the acyclic chain is also a crucial factor.

Furthermore, the chemical stability of the azido group is a key consideration. For example, studies on other azido-nucleosides have shown that aryl azides can be unstable in aqueous solutions, which can limit their therapeutic potential. nih.gov In contrast, more stable azido derivatives, such as those with a benzylic azide (B81097), have demonstrated robust labeling of cellular DNA. nih.gov The metabolic fate of the azido group is also an important area of research, as its biotransformation can affect both the activity and the potential for toxicity of the compound.

Effects of Uridine Nucleobase Modifications on Biological Activity and Selectivity

Common modifications to the pyrimidine base include halogenation, alkylation, and the introduction of other functional groups. nih.gov For instance, the introduction of a 5-ethyl group to 3'-azido-2',3'-dideoxyuridine (B1200160) has been investigated for its potential to enhance antiviral activity. ontosight.ai Similarly, the synthesis of 5-(1-azido-2-haloethyl)uracil derivatives has led to the discovery of potent antiviral agents. nih.gov

These modifications can enhance the compound's interaction with the target enzyme's active site or alter its susceptibility to metabolic degradation. The goal is to create a molecule that is a poor substrate for human cellular enzymes but a potent inhibitor of viral enzymes, thereby increasing its therapeutic index. nih.gov

Nucleobase ModificationCompound ExampleBiological Effect
5-ethyl3'-Azido-2',3'-dideoxy-5-ethyluridinePotential antiviral activity
5-(1-azido-2-chloroethyl)1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilPotent anti-DHBV and anti-HCMV activity
Examples of uridine nucleobase modifications and their observed biological effects. nih.govontosight.ai

Stereochemical Requirements for Optimal Biological Potency

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and acyclic nucleoside analogs are no exception. The three-dimensional arrangement of atoms in these molecules is critical for their interaction with enzymes, which are themselves chiral. researchgate.net For many acyclic nucleoside analogs, the antiviral potency resides in a single enantiomer. nih.gov

The synthesis of stereodefined 3'-azido nucleosides is a key challenge and a major focus of research in this area. sioc-journal.cn The ability to control the stereochemistry at the various chiral centers within the acyclic moiety is essential for elucidating the precise structural requirements for optimal biological potency.

Computational Approaches and Molecular Modeling in SAR Elucidation

In recent years, computational approaches and molecular modeling have become indispensable tools in the field of drug design and SAR elucidation. nih.gov These methods provide valuable insights into the interactions between a ligand (the nucleoside analog) and its biological target (the enzyme).

Molecular docking simulations can predict the binding affinity and orientation of a compound within the active site of an enzyme. nih.gov This information can help to explain the observed biological activities of a series of analogs and guide the design of new, more potent inhibitors. For example, computational docking studies have been used to understand why certain modifications, such as the introduction of a 1'-cyano group in some nucleoside analogs, lead to increased selectivity for viral polymerases over human polymerases. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-enzyme interaction, revealing how the flexibility of both the acyclic chain and the enzyme's active site contribute to binding. nih.govnih.gov These computational studies, when used in conjunction with experimental data, can significantly accelerate the process of identifying lead compounds and optimizing their structure for improved therapeutic properties.

Prodrug Strategies and Advanced Derivatization of 2 ,3 Acyclic 3 Azido Uridine

Design and Synthesis of Prodrugs for Enhanced Intracellular Delivery

Prodrugs are inactive precursors that are metabolically converted into the active drug within the body. This approach can significantly improve the pharmacokinetic and pharmacodynamic properties of a parent compound like 2',3'-Acyclic-3'-azido uridine (B1682114).

Phosphate (B84403) and Phosphonate Prodrug Approaches (e.g., ProTides)

The biological activity of nucleoside analogs necessitates their conversion to the corresponding 5'-triphosphate form. The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step. Prodrug strategies that deliver the monophosphate directly into the cell can bypass this critical step.

The ProTide (Pro-drug nucleotide) technology is a prominent example of a phosphoramidate (B1195095) prodrug approach. acs.orgorganic-chemistry.org In this strategy, the phosphate group is masked with an aryl or substituted aryl moiety and an amino acid ester. This modification neutralizes the negative charge of the phosphate group, facilitating passive diffusion across the cell membrane. Intracellularly, the ProTide is enzymatically cleaved by esterases and phosphoramidases to release the nucleoside monophosphate. acs.org

For 2',3'-Acyclic-3'-azido uridine, a ProTide derivative would involve the synthesis of a phosphoramidate at the 5'-hydroxyl position of the acyclic sugar moiety. The synthesis would typically involve the reaction of the parent nucleoside with a phosphorochloridate reagent bearing the desired aryl and amino acid ester groups. A variety of amino acids and aryl substituents can be explored to optimize stability, cellular uptake, and enzymatic conversion. nih.gov

Phosphonate prodrugs represent another viable strategy. These analogs contain a stable phosphorus-carbon bond, which can mimic the phosphate group. Similar to ProTides, phosphonates can be derivatized to enhance cell permeability.

Table 1: Illustrative ProTide Derivatives of this compound and Their Potential Advantages

Prodrug Moiety (Example)Synthetic ApproachPotential Advantages
Phenyl-L-alaninyl-methoxy phosphoramidateReaction of this compound with phenyl (methoxy-L-alaninyl) phosphorochloridate.Bypasses initial phosphorylation step, enhances membrane permeability, potential for improved antiviral/antitumor activity.
Naphthyl-L-alaninyl-ethyl phosphoramidateSimilar to above, using a naphthyl-based phosphorochloridate.Increased lipophilicity may lead to altered tissue distribution and cellular uptake.

Lipophilic Prodrug Formulations

Increasing the lipophilicity of a nucleoside analog can enhance its oral bioavailability and ability to cross cellular membranes. This is often achieved by esterification of the hydroxyl groups of the sugar moiety with lipophilic acyl or alkyl groups. nih.gov

In the case of this compound, the primary hydroxyl group of the acyclic side chain is a prime target for such modifications. Esterification with long-chain fatty acids (e.g., palmitoyl) or other lipophilic groups can be achieved through standard acylation reactions. nih.gov These lipophilic esters are designed to be hydrolyzed by intracellular esterases, releasing the active parent compound.

Another approach involves the use of lipid-based carriers, where the drug is encapsulated within liposomes or conjugated to lipid molecules to facilitate transport across biological membranes. nih.gov

Table 2: Examples of Lipophilic Prodrug Strategies for Acyclic Nucleosides

Prodrug StrategyExample ModificationExpected Outcome
Acyl Esterification5'-O-Palmitoyl esterIncreased lipophilicity, potential for enhanced oral absorption and cellular uptake.
Alkyl Ether Conjugation5'-O-Hexadecyloxymethyl etherImproved stability against hydrolysis compared to esters, sustained release of the active drug.

Conjugates and Hybrid Molecules Incorporating this compound Scaffolds

The azide (B81097) group at the 3'-position of the acyclic moiety of this compound provides a versatile handle for the synthesis of conjugates and hybrid molecules through "click chemistry". organic-chemistry.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent linkage of the nucleoside analog to other molecules, such as fluorescent dyes, peptides, or other therapeutic agents. interchim.frglenresearch.com

These conjugates can be designed for various purposes:

Targeted Delivery: Conjugation to a ligand that binds to a specific cell surface receptor can direct the nucleoside analog to target cells, potentially increasing efficacy and reducing off-target toxicity.

Dual-Action Therapeutics: Hybrid molecules combining this compound with another pharmacophore can result in a single molecule with two distinct mechanisms of action.

Diagnostic Tools: Attachment of a fluorescent or radioactive tag allows for the tracking and imaging of the nucleoside analog's distribution and metabolism in vitro and in vivo. nih.gov

The synthesis of these conjugates involves the reaction of the azido (B1232118) group of this compound with a molecule containing a terminal alkyne group in the presence of a copper(I) catalyst. nih.gov

Development of Double-Headed Nucleoside Analogs with Acyclic-Azido Uridine Moieties

Double-headed nucleosides are molecules that contain two nucleobases attached to a single sugar or acyclic scaffold. These compounds have been investigated for their potential to interact with nucleic acids and proteins in novel ways.

The synthesis of a double-headed nucleoside analog incorporating a this compound moiety could involve linking a second nucleobase to the acyclic scaffold. This could potentially be achieved by modifying the terminal end of the acyclic chain or by utilizing the azide group to click-conjugate a nucleobase-alkyne derivative.

While specific research on double-headed analogs of this compound is not widely reported, the general synthetic strategies for creating such molecules from other acyclic nucleoside precursors have been established. These approaches often involve multi-step syntheses to build the desired scaffold and attach the nucleobases.

Advanced Research Techniques and Methodologies in the Study of 2 ,3 Acyclic 3 Azido Uridine

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are indispensable for separating 2',3'-Acyclic-3'-azido uridine (B1682114) from its various intracellular metabolites, which is essential for understanding its mechanism of action. These techniques allow for the precise quantification of the parent compound and its anabolites within complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the intracellular metabolism of nucleoside analogs. nih.gov Researchers utilize HPLC to separate and quantify the parent compound, 2',3'-Acyclic-3'-azido uridine, and its phosphorylated derivatives, which are the active forms of the drug. A common approach is reversed-phase HPLC, often using an octadecyl silane (B1218182) (C18) column. nih.gov

In a typical application, cell extracts from peripheral blood mononuclear cells (PBMC) or other relevant cell lines incubated with the compound are analyzed. nih.gov A gradient elution system is often employed, where the mobile phase composition is changed over time to effectively separate compounds with different polarities. For instance, a mobile phase consisting of an aqueous buffer (like sodium acetate) and an organic solvent (like acetonitrile) can be used, with the proportion of acetonitrile (B52724) gradually increasing to elute more hydrophobic compounds. nih.gov Detection is commonly achieved using UV absorbance, typically at a wavelength around 260 nm where the uracil (B121893) base exhibits strong absorption. nih.gov

Studies on the closely related compound 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) have demonstrated the power of HPLC in metabolic profiling. These analyses revealed that the 5'-monophosphate (AzdU-MP) is the predominant metabolite, with the 5'-diphosphate and 5'-triphosphate derivatives present at much lower concentrations. nih.gov Specialized HPLC methods have even been developed to resolve novel metabolites, such as 5'-O-diphosphohexose derivatives, highlighting the technique's versatility. nih.gov Ion-pair reversed-phase HPLC is another powerful variant used to enhance the retention and separation of charged species like nucleotides and nucleosides from biological samples. nih.gov

Table 1: Example of Reversed-Phase HPLC Conditions for Azido-Uridine Analog Analysis This table is a representative example based on published methods for similar compounds. nih.govnih.gov

ParameterConditionPurpose
Column Octadecyl Silane (C18), e.g., 250 x 4.6 mmStationary phase for reversed-phase separation based on hydrophobicity.
Mobile Phase A Aqueous Buffer (e.g., 0.04 M Sodium Acetate, pH 5.0)Aqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds.
Elution Profile GradientAllows for the separation of both polar (early eluting) and non-polar (late eluting) compounds in a single run.
Flow Rate 1-2 mL/minControls the speed of the separation.
Detection UV Absorbance at 261 nmQuantifies the compounds as they elute from the column.
Temperature Ambient or controlled (e.g., 37°C)Affects retention times and peak shape.

Anion exchange chromatography is particularly well-suited for the separation of negatively charged molecules like the phosphorylated metabolites of this compound. This technique separates molecules based on the strength of their interaction with a positively charged stationary phase. The mono-, di-, and triphosphate forms of the nucleoside analog carry increasing negative charges and can thus be effectively resolved. acs.org

This method has been instrumental in the discovery and characterization of novel anabolites. For example, in studies of AzdU, anion exchange chromatography was used to detect a new peak of radioactivity that was distinct from the known mono-, di-, or triphosphate anabolites. nih.gov Further analysis of this peak revealed it to be a mixture of previously unrecognized metabolites, later identified as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov The separation is typically achieved by applying a salt gradient (e.g., using lithium chloride or ammonium (B1175870) formate) of increasing ionic strength to elute the more tightly bound, more highly charged nucleotides. nih.govnih.gov

Table 2: Representative Anion Exchange Chromatography Gradient for Nucleotide Separation This table illustrates a typical gradient profile used for separating nucleotide phosphates. nih.govnih.gov

Time (minutes)% Buffer A (Low Salt)% Buffer B (High Salt, e.g., 0.5 M LiCl)Eluting Species
0-5100%0%Uncharged/weakly bound compounds (e.g., parent nucleoside)
5-15100% -> 50%0% -> 50%Monophosphates
15-2550% -> 25%50% -> 75%Diphosphates
25-3025% -> 0%75% -> 100%Triphosphates
30-350%100%Column Wash
35-40100%0%Re-equilibration

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Metabolites

Spectroscopic techniques are critical for confirming the chemical identity and structure of newly synthesized this compound, its intermediates, and its metabolites isolated via chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number and environment of protons, helping to confirm the structure of the acyclic side chain and the uracil base. nih.gov

¹³C NMR provides a spectrum of the carbon backbone of the molecule. nih.gov In studies of azido-containing compounds, it can confirm the carbon atom to which the azido (B1232118) group is attached. nih.gov

³¹P NMR is uniquely important for analyzing the phosphorylated metabolites. It can distinguish between mono-, di-, and triphosphate species and can even provide information about the stereochemistry at the phosphorus atom in certain nucleotide analogues. nih.govnih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and its metabolites with high accuracy, confirming their elemental composition. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for analyzing nucleoside analogs and their metabolites. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying specific functional groups. The azido (N₃) group has a characteristic and strong absorption band in the IR spectrum, typically appearing around 2100-2130 cm⁻¹. nih.gov This provides direct evidence for the successful incorporation of the azide (B81097) moiety into the molecule.

Circular Dichroism (CD) Spectroscopy : For chiral molecules, CD spectroscopy can be used to study their stereochemistry. In the synthesis of nucleotide analogs with new chiral centers, CD spectra can help distinguish between different diastereomers. nih.gov

Table 3: Summary of Spectroscopic Data for Characterizing Azido-Uridine Analogs This table summarizes key spectral features used in the identification of azido nucleoside analogs based on published data. nih.govnih.gov

TechniqueInformation ProvidedKey Signal/Feature for Azido-Uridine Analogs
¹H NMR Proton environment, coupling, and stereochemistrySignals corresponding to the uracil base and the acyclic side chain.
¹³C NMR Carbon skeletonResonances confirming the acyclic structure and the position of the C-N₃ bond.
³¹P NMR Phosphorus environmentDistinct signals for α, β, and γ phosphates in nucleotide metabolites.
Mass Spectrometry Molecular weight and fragmentation patternPrecise mass corresponding to the elemental formula of the parent compound and its metabolites.
Infrared Spectroscopy Presence of functional groupsStrong, sharp absorption band around 2100-2130 cm⁻¹ for the azide (N₃) group.

In Vitro Enzymatic Assays for Metabolic Pathway Characterization

In vitro enzymatic assays are essential for dissecting the metabolic pathways of this compound. These assays help identify the specific enzymes responsible for its activation (phosphorylation) and the kinetics of these reactions.

The general procedure involves incubating the nucleoside analog with a source of enzymes, such as intact cells (e.g., human PBMC), cell lysates, or purified enzyme preparations (e.g., human liver microsomes). nih.govnih.govaalto.fi The reaction mixture typically includes necessary cofactors, such as ATP, which serves as the phosphate (B84403) donor for kinase-mediated reactions. Over time, samples are taken and the reaction is stopped, often by adding a strong acid or cold organic solvent. The samples are then analyzed using the chromatographic techniques described previously (e.g., HPLC) to measure the disappearance of the parent compound and the appearance of its phosphorylated metabolites.

These assays have been crucial in understanding the metabolism of related compounds like zidovudine (B1683550) (AZT). For instance, studies using liver microsomes have been performed to characterize the glucuronidation of AZT, a major metabolic pathway for that drug. aalto.fi Such assays can be adapted to investigate similar pathways for this compound. By comparing the metabolic rates in different cell types or using specific enzyme inhibitors, researchers can pinpoint the key enzymes involved and understand why the compound's activity might vary between different species or tissues. nih.gov

Table 4: Typical Components of an In Vitro Phosphorylation Assay

ComponentExampleRole in Assay
Enzyme Source Human PBMC lysate, purified kinaseCatalyzes the phosphorylation of the nucleoside analog.
Substrate This compoundThe compound being studied.
Phosphate Donor Adenosine triphosphate (ATP)Provides the phosphate group for the kinase reaction.
Buffer Tris-HCl, HEPESMaintains a stable pH for optimal enzyme activity.
Divalent Cation Magnesium Chloride (MgCl₂)Often required as a cofactor for kinase activity.
Incubation Conditions 37°CMimics physiological temperature.
Analysis Method HPLCSeparates and quantifies the substrate and phosphorylated products.

Future Directions and Research Perspectives for 2 ,3 Acyclic 3 Azido Uridine Analogs

Rational Design of Next-Generation Acyclic-Azido Nucleosides

The development of next-generation acyclic-azido nucleosides will heavily rely on rational design strategies to optimize their pharmacological properties. A key focus will be on enhancing the metabolic stability and improving the pharmacokinetic profile of these compounds. Acyclic nucleosides are known for their increased resistance to chemical and biological degradation, and their flexible structure allows for interaction with various enzymes. researchgate.net

Future design strategies will likely involve:

Stereochemistry: The stereochemistry of acyclic nucleosides is a critical determinant of their biological activity. For example, the (R) enantiomer of tenofovir (B777) is approximately 50 times more potent against HIV than its (S) counterpart. researchgate.net Future research will need to carefully consider and control the stereochemistry of new analogs to maximize their therapeutic potential.

Bioisosteric Replacements: Replacing certain chemical groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved efficacy and reduced toxicity. For example, the azido (B1232118) group itself can be considered a bioisostere for a hydroxyl group, but with altered electronic and steric properties that can influence target binding.

A convenient, one-pot synthesis method for creating mono-azido-acyclic nucleosides has been developed, which could facilitate the rapid generation of a library of analogs for screening. tandfonline.comtandfonline.com This method utilizes triphenylphosphine-carbon tetraiodide-sodium azide (B81097) for the direct azidation of unprotected acyclic nucleosides, yielding the desired products in good yields. tandfonline.comtandfonline.com

Exploration of Novel Therapeutic Applications Beyond Current Indications

While acyclic nucleoside analogs have traditionally been explored for their antiviral and anticancer properties, their unique structural features open the door to a wider range of therapeutic applications. researchgate.netontosight.ai The azido group, in particular, is a versatile functional group that can participate in bioorthogonal "click" chemistry, allowing for the attachment of various moieties to the nucleoside analog. nih.gov

Future research should explore the potential of 2',3'-acyclic-3'-azido uridine (B1682114) analogs in areas such as:

Antimicrobial Agents: Some nucleoside analogs have demonstrated antibacterial and antifungal activities. researchgate.net The development of new acyclic azido nucleosides could lead to novel treatments for infectious diseases.

Neurological Disorders: Certain uridine derivatives have been investigated for their potential in managing neurological conditions. While not an acyclic azido analog, the combination of uridine and omega-3 fatty acids has shown antidepressant-like effects in animal models. wikipedia.org

Targeted Drug Delivery: The azido group can be used to attach acyclic nucleosides to targeting ligands, such as antibodies or peptides, to deliver the therapeutic agent specifically to diseased cells, thereby increasing efficacy and reducing off-target effects.

Molecular Probes: Azide-modified nucleosides are valuable tools in chemical biology for labeling and studying nucleic acids. nih.gov Acyclic versions could offer new probes with different properties for investigating cellular processes.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To fully understand the therapeutic potential and mechanism of action of novel acyclic-azido nucleoside analogs, a systems biology approach is essential. This involves the integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the drug's effects on a biological system. frontiersin.orgnih.govnih.govfrontiersin.org

By employing these approaches, researchers can:

Identify Novel Drug Targets: Omics data can help to uncover previously unknown molecular players and pathways that are affected by the drug, potentially revealing new therapeutic targets. frontiersin.org

Elucidate Mechanisms of Action and Resistance: A multi-omics approach can provide a detailed picture of how a drug works at the molecular level and how cells might develop resistance to it.

Discover Biomarkers: Integrated omics analysis can lead to the discovery of biomarkers that can predict a patient's response to a particular drug, paving the way for personalized medicine.

Assess Off-Target Effects: A comprehensive omics analysis can help to identify unintended interactions of the drug with other cellular components, providing a more complete safety profile.

Platforms that integrate various omics data with interactome networks can help to analyze the complex biological responses to a new drug candidate. nih.gov

Computational Chemistry and Artificial Intelligence in Analog Design and Prediction

Key applications in the context of acyclic-azido nucleosides include:

Generative Models for de Novo Design: AI-powered generative models can design novel molecular structures with desired properties from scratch. chemrxiv.orgchemrxiv.orgnih.gov These models can explore a vast chemical space to identify promising new acyclic-azido nucleoside analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This can be used to predict the potency of new analogs and to guide their optimization.

Molecular Docking and Dynamics Simulations: These computational techniques can predict how a drug molecule will bind to its target protein and can provide insights into the stability of the drug-target complex. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Prediction of Pharmacokinetic Properties: AI models can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.